molecular formula C10H16F3NO2 B1530176 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate CAS No. 1479411-26-1

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Cat. No. B1530176
CAS RN: 1479411-26-1
M. Wt: 239.23 g/mol
InChI Key: KLOWEDREXXZHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate is a chemical compound with the molecular formula C10H16F3NO2. It is used for research purposes .

Scientific Research Applications

Chiral Stationary Phases in Chromatography

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate derivatives, such as cyclohexylcarbamates of cellulose and amylose, have been explored as potential chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and thin-layer chromatography. These compounds exhibit high resolving abilities for enantiomers, comparable to popular CSPs like tris(3,5-dimethylphenylcarbamate)s of cellulose and amylose. Their ability to discriminate chiral compounds in HPLC and their solubility in chloroform make them interesting candidates for chiral separation processes in scientific research and pharmaceutical applications (Kubota, Yamamoto, & Okamoto, 2000).

Microemulsion Systems

Research into microemulsion systems with ionic liquid polar domains has shown that compounds similar to this compound can be utilized in the creation of nano-sized polar domains within microemulsions. These studies are crucial for understanding the phase behavior, conductivity, and potential applications of ionic liquid-based microemulsions in areas such as drug delivery, material science, and nanotechnology (Gao et al., 2004).

Lewis Acid Catalysis

In the realm of organic synthesis, scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst, beneficial for the acylation of alcohols with acid anhydrides and the esterification of alcohols by carboxylic acids. This catalytic activity underscores the potential utility of related trifluoroethyl compounds in facilitating various chemical transformations, enhancing efficiency in the synthesis of complex organic molecules (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Synthesis and Chemical Stability of Carbamate Derivatives

The study of structure-property relationships in cyclohexylcarbamic acid aryl esters, a class of fatty acid amide hydrolase (FAAH) inhibitors, has revealed insights into the chemical and biological stability of these compounds. This research is critical for designing more stable and effective pharmaceutical agents, highlighting the importance of the electrophilicity of the carbamate group in determining the compound's stability and activity (Vacondio et al., 2009).

Photoredox Systems for Catalytic Fluoromethylation

Innovative research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds demonstrates the versatility of fluorinated compounds, including trifluoroethyl derivatives, in synthesizing fluorinated molecules. Such molecules are invaluable in pharmaceuticals and agrochemicals due to their unique biological properties. This area of research offers promising strategies for incorporating fluorine atoms into organic compounds, expanding the toolkit for medicinal chemistry and synthetic organic chemistry (Koike & Akita, 2016).

Safety and Hazards

The safety data sheet for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Cellular Effects

The effects of 2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of acetylcholinesterase by this compound leads to increased levels of acetylcholine, which can enhance cholinergic signaling pathways . This can result in altered gene expression patterns and changes in cellular metabolism, affecting various cell types, including neurons and muscle cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. Additionally, this compound may interact with other proteins and enzymes, further influencing biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can maintain its inhibitory effects on acetylcholinesterase for extended periods, leading to sustained changes in cellular function. The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cell types being studied.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound can induce toxicity, leading to symptoms such as muscle weakness, respiratory distress, and convulsions. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of metabolites that can be further processed or excreted . The presence of the trifluoroethyl group may influence the metabolic flux and alter the levels of certain metabolites, thereby affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or the nucleus, depending on its interactions with intracellular proteins and other biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules within the cell.

properties

IUPAC Name

2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOWEDREXXZHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Reactant of Route 4
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.